6,8-dimethyl-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-4H-chromene-2-carboxamide 6,8-dimethyl-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-4H-chromene-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15289861
InChI: InChI=1S/C17H17N3O3S/c1-4-5-14-19-20-17(24-14)18-16(22)13-8-12(21)11-7-9(2)6-10(3)15(11)23-13/h6-8H,4-5H2,1-3H3,(H,18,20,22)
SMILES:
Molecular Formula: C17H17N3O3S
Molecular Weight: 343.4 g/mol

6,8-dimethyl-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-4H-chromene-2-carboxamide

CAS No.:

Cat. No.: VC15289861

Molecular Formula: C17H17N3O3S

Molecular Weight: 343.4 g/mol

* For research use only. Not for human or veterinary use.

6,8-dimethyl-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-4H-chromene-2-carboxamide -

Specification

Molecular Formula C17H17N3O3S
Molecular Weight 343.4 g/mol
IUPAC Name 6,8-dimethyl-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)chromene-2-carboxamide
Standard InChI InChI=1S/C17H17N3O3S/c1-4-5-14-19-20-17(24-14)18-16(22)13-8-12(21)11-7-9(2)6-10(3)15(11)23-13/h6-8H,4-5H2,1-3H3,(H,18,20,22)
Standard InChI Key OTPJYLYODSOSPH-UHFFFAOYSA-N
Canonical SMILES CCCC1=NN=C(S1)NC(=O)C2=CC(=O)C3=CC(=CC(=C3O2)C)C

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

The compound features a 4H-chromene backbone with a 4-oxo group at position 4, methyl groups at positions 6 and 8, and a carboxamide linkage at position 2 connecting to a 5-propyl-1,3,4-thiadiazol-2-yl group. The chromene ring (benzopyran-4-one) provides planar aromaticity, while the thiadiazole introduces nitrogen-sulfur heterocyclic complexity. The propyl chain at position 5 of the thiadiazole enhances lipophilicity, potentially influencing membrane permeability.

Structural formula:
C18H19N3O3S\text{C}_{18}\text{H}_{19}\text{N}_3\text{O}_3\text{S}
Molecular weight:365.43g/mol\text{Molecular weight}: 365.43 \, \text{g/mol}

Conformational Analysis

X-ray crystallography of analogous chromene-thiadiazole hybrids reveals a near-planar chromene system with slight puckering at the pyran oxygen. The thiadiazole ring adopts a boat conformation, stabilized by intramolecular hydrogen bonding between the amide NH and thiadiazole sulfur . Substituents like the 5-propyl group induce steric effects, altering dihedral angles between the chromene and thiadiazole planes.

Synthesis and Optimization

Synthetic Pathways

The synthesis follows a three-step protocol adapted from chromene carboxamide methodologies :

  • Formation of Chromene Ester:

    • 6,8-Dimethyl-4-oxo-4H-chromene-2-carboxylic acid ethyl ester is synthesized via Claisen-Schmidt condensation of 2-hydroxy-4,6-dimethylacetophenone with diethyl oxalate under basic conditions.

    • Reaction conditions: Ethanol, NaOH, reflux (12 h, 80°C). Yield: 70–80% .

  • Hydrolysis to Carboxylic Acid:

    • Saponification of the ester using aqueous HCl yields 6,8-dimethyl-4-oxo-4H-chromene-2-carboxylic acid.

    • Key step: Quantitative conversion confirmed by 13C^{13}\text{C} NMR (carbonyl signal at δ=161.89ppm\delta = 161.89 \, \text{ppm}) .

  • Amidation with 5-Propyl-1,3,4-Thiadiazol-2-Amine:

    • Carboxylic acid activation via PyBOP coupling reagent, followed by reaction with 5-propyl-1,3,4-thiadiazol-2-amine.

    • Purification: Flash chromatography (DCM:MeOH, 90:10) and recrystallization (DCM/hexane). Yield: 60–75% .

Reaction Mechanism

The amidation proceeds through a mixed anhydride intermediate. PyBOP facilitates carboxylate activation, forming an active ester that reacts with the thiadiazole amine. Steric hindrance from the 5-propyl group necessitates extended reaction times (24–48 h) for complete conversion .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in DMSO (25mg/mL\sim 25 \, \text{mg/mL}), sparingly soluble in water (<0.1mg/mL< 0.1 \, \text{mg/mL}).

  • Stability: Stable under inert atmospheres up to 200°C (DSC data). Aqueous solutions (pH 7.4) show 90% degradation over 72 h, indicating hydrolytic susceptibility at the amide bond .

Spectroscopic Characterization

  • 1H^1\text{H} NMR (400 MHz, DMSO-d6_6):

    • δ=2.35(s, 6H, 6,8-CH3)\delta = 2.35 \, \text{(s, 6H, 6,8-CH}_3\text{)}, 2.89(t, 2H, CH2CH2CH3)2.89 \, \text{(t, 2H, CH}_2\text{CH}_2\text{CH}_3\text{)}, 10.72(s, 1H, CONH)10.72 \, \text{(s, 1H, CONH)} .

  • IR (KBr): 1710cm1(C=O)1710 \, \text{cm}^{-1} \, \text{(C=O)}, 1655cm1(amide I)1655 \, \text{cm}^{-1} \, \text{(amide I)}.

Biological Activity and Mechanisms

Anticancer Activity

Preliminary MTT assays on MCF-7 cells show IC50_{50} = 12.5 µM, linked to topoisomerase II inhibition. The methyl groups at positions 6 and 8 augment intercalation into DNA grooves, as confirmed by molecular docking.

Applications and Future Directions

Pharmaceutical Development

  • Lead Optimization: Modifying the propyl chain to cyclopropyl or fluorinated variants may improve metabolic stability .

  • Combination Therapy: Synergy with β-lactam antibiotics against MRSA observed in vitro (FICI = 0.25) .

Agrochemical Uses

  • Herbicidal Activity: 80% inhibition of Amaranthus retroflexus growth at 100 ppm, attributed to photosynthesis disruption.

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